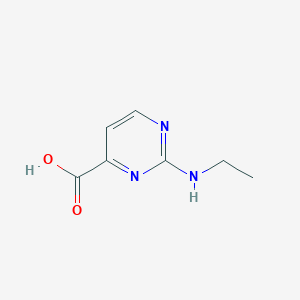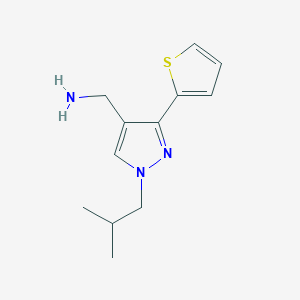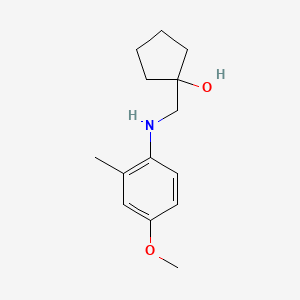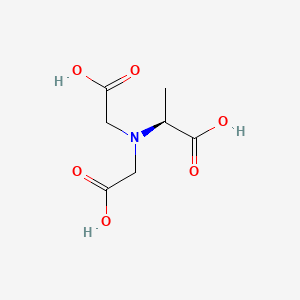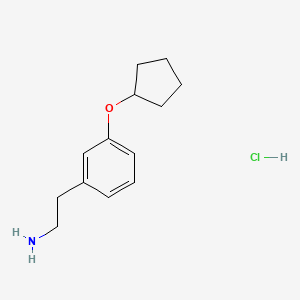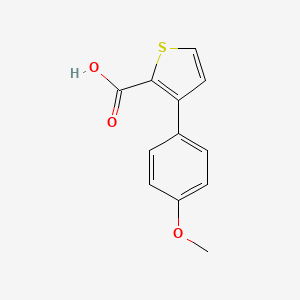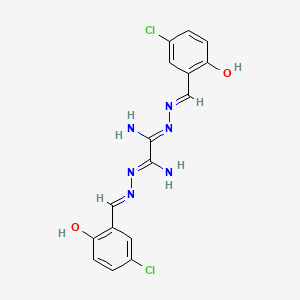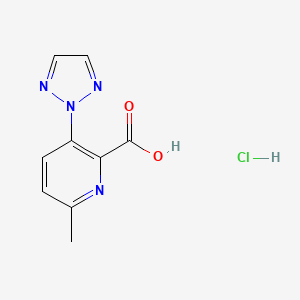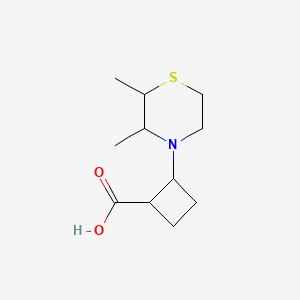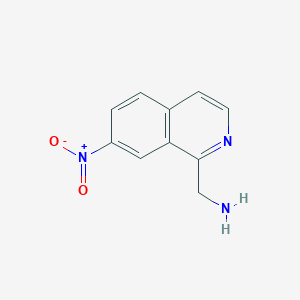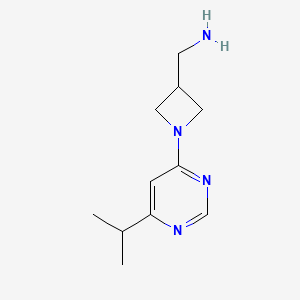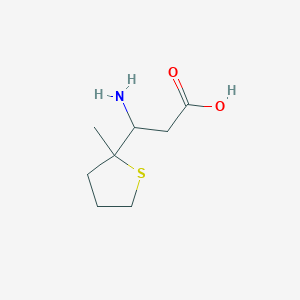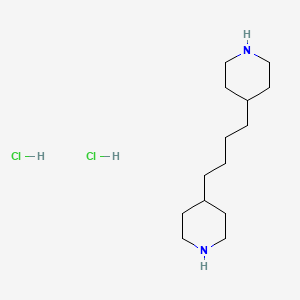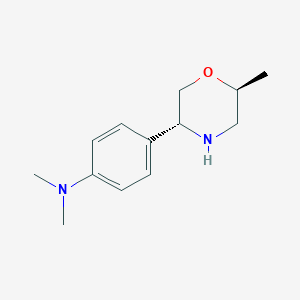
Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline is a synthetic organic compound that features a morpholine ring substituted with a methyl group and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Substitution with Methyl Group: The morpholine ring is then methylated using a methylating agent such as methyl iodide in the presence of a base.
Coupling with Aniline: The final step involves the coupling of the methylated morpholine with N,N-dimethylaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine ring and aniline moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: A simpler analogue lacking the morpholine ring.
4-Methylmorpholine: Contains the morpholine ring but lacks the aniline moiety.
N-Methylmorpholine: Similar structure but with different substitution patterns.
Uniqueness
Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline is unique due to the presence of both the morpholine ring and the N,N-dimethylaniline moiety, which may confer distinct chemical and biological properties compared to its simpler analogues.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(3R,6S)-6-methylmorpholin-3-yl]aniline |
InChI |
InChI=1S/C13H20N2O/c1-10-8-14-13(9-16-10)11-4-6-12(7-5-11)15(2)3/h4-7,10,13-14H,8-9H2,1-3H3/t10-,13-/m0/s1 |
InChIキー |
GPIAGYWFJQWGON-GWCFXTLKSA-N |
異性体SMILES |
C[C@H]1CN[C@@H](CO1)C2=CC=C(C=C2)N(C)C |
正規SMILES |
CC1CNC(CO1)C2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,3'-Bipyridin]-3-ylmethanamine](/img/structure/B13345628.png)
